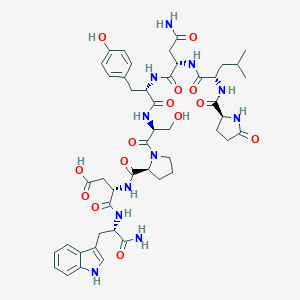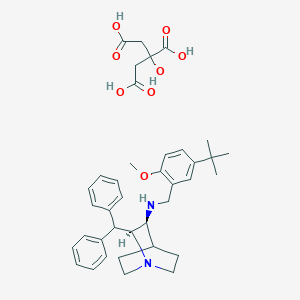
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one, also known as DCMO, is a heterocyclic compound that has been studied for its potential applications in scientific research. Its unique chemical structure makes it a promising candidate for use in various fields of study, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action for 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one is not yet fully understood, but it is believed to involve interactions with various cellular signaling pathways and receptors. It may also have an effect on the expression of certain genes, leading to alterations in cellular function and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter levels. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one for use in lab experiments is its unique chemical structure, which makes it a versatile compound for use in a variety of different assays and tests. However, its limited solubility in water and other solvents may make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research involving 3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one, including studies of its interactions with specific cellular targets and pathways, as well as investigations into its potential use as a therapeutic agent for various diseases. Additionally, further work may be done to optimize the synthesis and purification of this compound, as well as to develop new methods for its use in scientific research.
Synthesis Methods
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzaldehyde with methoxymethylamine, followed by cyclization with chloroacetic acid. The resulting compound is then further purified through recrystallization and other techniques to obtain a high-quality product.
Scientific Research Applications
3,5-Dichloro-6-(methoxymethyl)-2H-1,4-oxazin-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have activity against certain types of cancer cells, as well as potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
131916-16-0 |
|---|---|
Molecular Formula |
C6H5Cl2NO3 |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
3,5-dichloro-6-(methoxymethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO3/c1-11-2-3-4(7)9-5(8)6(10)12-3/h2H2,1H3 |
InChI Key |
AUNBBPQEQZTVFP-UHFFFAOYSA-N |
SMILES |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
COCC1=C(N=C(C(=O)O1)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(methoxymethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)







